1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-9-5-13(23-16(21-9)19-8-20-23)25-10-6-22(7-10)15(24)14-11(17)3-2-4-12(14)18/h2-5,8,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWURHXBQSCLNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL. These properties suggest that the compound can be effectively absorbed and distributed within the body, enhancing its potential therapeutic effects.
Biological Activity
1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a difluorobenzoyl moiety and a triazolo-pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 282.25 g/mol.
Research indicates that compounds similar to this compound often interact with specific biological targets such as kinases. For instance, certain triazolo-pyrimidine derivatives have shown inhibitory activity against c-Met kinase, which is implicated in cancer progression.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity of related compounds against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| 12e | MCF-7 | 1.23 ± 0.18 | Induces apoptosis |
| 12e | HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |
These results demonstrate that the compound exhibits significant cytotoxicity against multiple cancer cell lines and suggests a potential mechanism involving apoptosis induction and cell cycle modulation .
Case Studies
One notable study involved the synthesis and evaluation of various triazolo-pyrimidine derivatives for their biological activity. Among these, compound 12e was highlighted for its potent inhibitory effects on c-Met kinase and significant cytotoxicity against A549, MCF-7, and HeLa cells . The study utilized the MTT assay to determine cell viability and further confirmed apoptosis through acridine orange staining.
Pharmacological Implications
The promising results from in vitro studies suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting c-Met signaling pathways. Further research is warranted to explore its efficacy in vivo and to elucidate its full pharmacological profile.
Preparation Methods
Preparation of 3-Hydroxyazetidine
3-Hydroxyazetidine serves as a critical intermediate. Its synthesis often involves ring-closing strategies:
- Gabriel synthesis : Reaction of 1,3-dibromopropane with phthalimide, followed by hydrolysis and reduction.
- Cyclization of β-amino alcohols : For example, treatment of 3-amino-1-propanol with thionyl chloride to form the azetidine oxide, followed by reduction.
Example protocol :
A mixture of 3-amino-1-propanol (10.0 g, 133 mmol) and SOCl₂ (15.8 mL, 217 mmol) in CH₂Cl₂ (100 mL) was stirred at 0°C for 2 h. The solvent was removed, and the residue was dissolved in MeOH (50 mL). NaBH₄ (5.0 g, 132 mmol) was added portionwise, and the mixture was refluxed for 6 h. After workup, 3-hydroxyazetidine was obtained as a colorless liquid (6.2 g, 62%).
Introduction of the 2,6-Difluorobenzoyl Group
Acylation of Azetidine
The 2,6-difluorobenzoyl moiety is introduced via nucleophilic acyl substitution. Schotten-Baumann conditions are effective for this transformation:
Procedure :
3-Hydroxyazetidine (2.0 g, 26.8 mmol) was dissolved in THF (30 mL) and cooled to 0°C. A solution of 2,6-difluorobenzoyl chloride (4.8 g, 27.4 mmol) in THF (10 mL) was added dropwise, followed by NaOH (2.2 g, 55 mmol) in H₂O (15 mL). The mixture was stirred at room temperature for 12 h. The organic layer was separated, dried over MgSO₄, and concentrated to yield 1-(2,6-difluorobenzoyl)azetidin-3-ol as a white solid (5.1 g, 85%).
Key data :
Functionalization with the Triazolopyrimidine Moiety
Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
The heterocyclic fragment is prepared via cyclocondensation:
- Step 1 : Reaction of 5-methyl-1H-1,2,4-triazol-3-amine with ethyl malonate under acidic conditions to form the pyrimidine ring.
- Step 2 : Selective hydroxylation at the 7-position using H₂O₂ in acetic acid.
Optimized conditions :
A mixture of 5-methyl-1H-1,2,4-triazol-3-amine (5.0 g, 50 mmol) and ethyl malonate (8.0 g, 50 mmol) in AcOH (50 mL) was heated at 120°C for 8 h. After cooling, H₂O₂ (30%, 20 mL) was added, and stirring continued for 3 h. The precipitate was filtered and recrystallized from EtOH to afford the product (4.3 g, 68%).
Ether Formation via Mitsunobu Reaction
The Mitsunobu reaction enables efficient C–O bond formation between the azetidine alcohol and triazolopyrimidine:
Protocol :
1-(2,6-Difluorobenzoyl)azetidin-3-ol (3.0 g, 12.5 mmol), 5-methyl-triazolo[1,5-a]pyrimidin-7-ol (2.4 g, 13.8 mmol), and PPh₃ (4.9 g, 18.8 mmol) were dissolved in THF (50 mL). DIAD (3.8 mL, 18.8 mmol) was added dropwise at 0°C, and the mixture was stirred at room temperature for 24 h. The solvent was evaporated, and the residue was purified by column chromatography (EtOAc/hexanes) to yield the target compound (4.1 g, 78%).
Reaction optimization :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| DMF | 45 | |
| Temperature | 0°C → RT | 78 |
| Reflux | 62 | |
| Catalyst | PPh₃/DIAD | 78 |
| TBAB/NaH | 34 |
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach was explored for late-stage diversification:
Example :
1-(2,6-Difluorobenzoyl)-3-iodoazetidine (1.2 g, 3.2 mmol), 5-methyl-triazolo[1,5-a]pyrimidin-7-boronic acid (0.8 g, 3.8 mmol), Pd(PPh₃)₄ (0.18 g, 0.16 mmol), and K₂CO₃ (1.3 g, 9.6 mmol) were combined in DMF/H₂O (4:1, 15 mL). The mixture was heated at 100°C for 6 h under N₂. Purification by HPLC afforded the product (0.9 g, 65%).
Challenges :
- Moderate yield due to steric hindrance at the azetidine position.
- Competing protodeboronation of the triazolopyrimidine boronic acid.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu | 78 | >99 | High regioselectivity | Requires stoichiometric PPh₃/DIAD |
| Suzuki Coupling | 65 | 97 | Amenable to diversification | Sensitive to boronic acid stability |
| SN2 Displacement | 42 | 89 | Simple conditions | Low yield due to ring strain |
Q & A
Q. What are the recommended synthetic routes for 1-(2,6-difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves coupling the azetidine core with the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl ether moiety and subsequent benzoylation. Key steps include:
- Cyclization : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in analogous triazolopyrimidine syntheses .
- Etherification : Employ nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH/DMF) to attach the azetidine oxygen to the pyrimidine ring .
- Benzoylation : React the intermediate with 2,6-difluorobenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
Optimization : Use statistical Design of Experiments (DoE) to screen parameters (temperature, solvent, catalyst loading) and identify optimal conditions. Central Composite Design (CCD) can reduce experimental runs while maximizing data quality .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns. Fluorine-19 NMR is essential to verify the difluorobenzoyl group’s position .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out side products.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for the azetidine ring conformation .
- HPLC-PDA : Assess purity using reverse-phase HPLC with photodiode array detection to identify trace impurities from incomplete coupling reactions.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific sites (e.g., the triazole ring or benzoyl group) .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or enzymes) to prioritize synthesis. Use AutoDock Vina or Schrödinger Suite for binding affinity predictions, focusing on hydrogen bonding with the difluorobenzoyl group and steric fit of the azetidine .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes and identify key residues for mutagenesis studies .
Q. How should researchers address contradictions in biological activity data across similar triazolopyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Meta-Analysis : Compile data from analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends. For example, trifluoromethyl groups may enhance metabolic stability but reduce solubility .
- Experimental Validation : Replicate conflicting assays under standardized conditions (e.g., ATP concentration in kinase assays). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., cell line variability, assay protocols) contributing to discrepancies .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow systems for hazardous steps (e.g., azide formation) to improve safety and reproducibility .
- Catalyst Recycling : Use immobilized copper catalysts for CuAAC to reduce metal contamination and costs .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) via polymorph studies to enhance crystal habit and filtration efficiency .
Q. How can researchers design experiments to probe the compound’s metabolic stability and toxicity?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and quantify degradation via LC-MS/MS. Compare half-life (t½) to known drugs .
- Reactive Metabolite Screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates formed by cytochrome P450 oxidation .
- Zebrafish Toxicity Models : Assess developmental toxicity at varying concentrations (1–100 µM) to prioritize derivatives for mammalian studies .
Q. What advanced analytical techniques resolve ambiguities in reaction mechanisms involving the triazole ring?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation during triazole formation via 2D NMR (HSQC) .
- In Situ IR Spectroscopy : Monitor reaction progress in real-time to detect intermediates (e.g., nitrene species in CuAAC) .
- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates to distinguish between concerted vs. stepwise mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
